8-Methylbicyclo[3.2.1]oct-6-en-3-ol

Physicochemical properties Lipophilicity Drug design

8-Methylbicyclo[3.2.1]oct-6-en-3-ol (CAS 20513-09-1; C9H14O; MW 138.21 g/mol) is a carbocyclic, bridged bicyclic alcohol belonging to the bicyclo[3.2.1]octane family. It is commercially available as a research-grade intermediate with a minimum purity of 95%.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B12101659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylbicyclo[3.2.1]oct-6-en-3-ol
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1C2CC(CC1C=C2)O
InChIInChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3
InChIKeyIENSJAVOGKRVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for 8-Methylbicyclo[3.2.1]oct-6-en-3-ol: Core Identity and Class Distinction


8-Methylbicyclo[3.2.1]oct-6-en-3-ol (CAS 20513-09-1; C9H14O; MW 138.21 g/mol) is a carbocyclic, bridged bicyclic alcohol belonging to the bicyclo[3.2.1]octane family . It is commercially available as a research-grade intermediate with a minimum purity of 95% . The compound is structurally related to the widely used 8-azabicyclo[3.2.1]oct-6-en-3-ol derivatives, yet it contains a carbon atom at the bridgehead position (C8) instead of nitrogen, fundamentally altering its physicochemical profile, hydrogen-bonding capacity, and synthetic reactivity [1]. This distinction is critical for applications where nitrogen basicity or amine-derived side reactions must be avoided.

Why 8-Methylbicyclo[3.2.1]oct-6-en-3-ol Is Not Interchangeable with Its 8-Aza Analog


The 8-aza analog (8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol) contains a tertiary amine that imparts significant basicity (computed pKa ~8-10) and enables protonation under physiological or acidic conditions [1]. In contrast, 8-methylbicyclo[3.2.1]oct-6-en-3-ol lacks this basic nitrogen, rendering it neutral across a broad pH range and eliminating the risk of acid-catalyzed N-oxide formation or quaternization side reactions . The carbocyclic framework also alters the electronic environment of the hydroxyl group and the C6-C7 double bond, directly impacting reduction stereoselectivity, oxidation susceptibility, and downstream functionalization pathways [2]. Consequently, substituting the carbocyclic compound with its aza counterpart without experimental validation can lead to divergent reaction outcomes, off-target effects in biological assays, or non-compliance with regulatory impurity specifications.

Quantitative Differentiation of 8-Methylbicyclo[3.2.1]oct-6-en-3-ol Against 8-Aza and Oxa Analogs


Molecular Weight and LogP: Altered ADME Predictions Relative to 8-Aza Analog

The replacement of nitrogen with carbon at the bridgehead position reduces molecular weight and increases lipophilicity compared to the 8-aza analog. The carbocyclic compound has a molecular weight of 138.21 g/mol , while the aza analog (C8H13NO) has a molecular weight of 139.19 g/mol [1]. More significantly, the computed XLogP3 for the aza analog is 0.4 [1], whereas estimated logP for the carbocyclic compound ranges from 1.5 to 2.2 based on structurally related C9H14O compounds [2], representing a 3- to 5-fold increase in predicted membrane permeability. This difference may be decisive in medicinal chemistry campaigns targeting CNS penetration or oral bioavailability.

Physicochemical properties Lipophilicity Drug design

Hydrogen-Bond Acceptor Count and Basicity: Absence of Amine Functionality

The carbocyclic 8-methylbicyclo[3.2.1]oct-6-en-3-ol possesses one hydrogen-bond donor (OH) and one hydrogen-bond acceptor (OH oxygen) . In contrast, the 8-aza analog features one hydrogen-bond donor (OH) and two hydrogen-bond acceptors (OH oxygen and amine nitrogen) [1]. The additional acceptor site in the aza compound, coupled with its basic amine (pKa ~8-10), enables protonation at physiological pH, which can alter solubility, membrane permeability, and binding to negatively charged residues. The carbocyclic compound remains uncharged under the same conditions, providing a distinct reactivity profile that avoids amine-mediated side reactions such as N-oxidation or alkylation.

Hydrogen bonding Basicity Reactivity

Reduction Stereoselectivity: Carbocyclic vs. Oxa Analog Outcomes

The stereochemical outcome of carbonyl reductions in the bicyclo[3.2.1]oct-6-en-3-one system is highly dependent on the bridgehead heteroatom. For the parent oxabicyclic ketone (8-oxabicyclo[3.2.1]oct-6-en-3-one), reduction with lithium aluminum hydride (LAH) in THF yields endo- and exo-alcohols in a 46:54 ratio, while sodium borohydride gives a 67:33 endo:exo ratio [1]. In contrast, the carbocyclic analog (bicyclo[3.2.1]oct-6-en-3-one) undergoes LAH reduction with a 39:61 endo:exo ratio and NaBH4 reduction with a 75:25 endo:exo ratio [1]. The 8-methyl substitution on the carbocyclic framework is expected to further alter the facial bias due to steric and electronic perturbations, although direct experimental data are limited. The available class-level data demonstrate that the absence of the bridgehead oxygen or nitrogen changes the preferred direction of hydride attack, directly impacting the stereoisomer ratio of the alcohol product.

Stereoselective reduction Diastereoselectivity Synthetic methodology

Regulatory and Synthetic Application: Differentiated Use as an Intermediate

The 8-aza analog (endo-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol) is a well-characterized reference material essential for ANDA/NDA submissions and the commercial production of Tiotropium bromide [1]. In contrast, the carbocyclic 8-methylbicyclo[3.2.1]oct-6-en-3-ol is not listed as a pharmacopeial impurity for Tiotropium and instead serves as a versatile synthetic intermediate for carbocyclic natural product analogs and medicinal chemistry scaffolds where nitrogen is undesirable . The compound is supplied at 95% minimum purity and is intended for research and development use only, explicitly not for human or veterinary drug applications . This distinction in regulatory status and intended use case underscores that the carbocyclic compound is not a direct substitute for the aza impurity standard, but rather a distinct building block for exploratory chemistry.

Drug intermediate Impurity profiling Regulatory compliance

Validated Application Scenarios for 8-Methylbicyclo[3.2.1]oct-6-en-3-ol Based on Quantitative Evidence


Medicinal Chemistry Scaffold Design Requiring Neutral, Lipophilic Cores

Based on the higher predicted logP (1.5–2.2) and lack of basic nitrogen, this carbocyclic alcohol is suitable for constructing lead compounds where CNS penetration is desired and amine-mediated off-target effects must be avoided [1]. The uncharged scaffold simplifies pharmacokinetic predictions and reduces the risk of pH-dependent solubility changes observed with the aza analog [2].

Stereoselective Synthesis of Carbocyclic Natural Product Analogs

The class-level stereoselectivity data demonstrate that the carbocyclic framework yields different endo/exo alcohol ratios upon reduction compared to oxa or aza analogs [3]. This divergent facial bias can be exploited to access diastereomerically enriched intermediates that are difficult to obtain from heteroatom-containing bicyclic systems, thereby expanding synthetic routes to diterpenoid and alkaloid-inspired molecules [3].

Research-Only Intermediate Procurement with Defined Purity Specifications

As a non-pharmacopeial intermediate supplied with a minimum purity of 95%, this compound is intended exclusively for R&D applications such as method development, SAR exploration, and proof-of-concept synthesis . It is not a substitute for regulated impurity standards like the 8-aza Tiotropium impurity; procurement must align with the intended use to avoid analytical or regulatory discrepancies [4].

Organic Methodology Development for Bridged Bicyclic Systems

The absence of a basic nitrogen allows chemists to explore reaction conditions (e.g., strong acids, oxidizing agents) that would otherwise protonate or degrade the aza analog [2]. This broadens the scope of functional group transformations possible on the bicyclo[3.2.1]oct-6-en-3-ol core, making it a more robust template for methodology studies and fragment library generation .

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